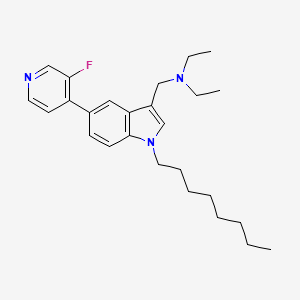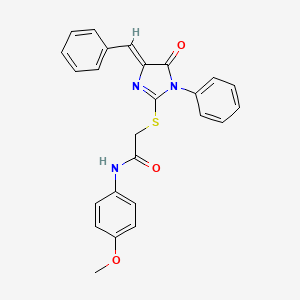
Cox-2/15-lox-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/15-lox-IN-5 is a compound that acts as an inhibitor for both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of various inflammatory mediators. The inhibition of these enzymes is of significant interest in the treatment of inflammatory diseases and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-5 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps :
Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Arylamide Formation: The arylamide moiety is introduced through amide bond formation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/15-lox-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Cox-2/15-lox-IN-5 has a wide range of scientific research applications, including :
Chemistry: Used as a tool to study enzyme inhibition and the synthesis of related compounds.
Biology: Investigated for its role in modulating inflammatory pathways and cellular signaling.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceuticals.
Mécanisme D'action
Cox-2/15-lox-IN-5 exerts its effects by inhibiting the activity of cyclooxygenase-2 and 15-lipoxygenase enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory and anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation and pain.
Zileuton: A selective 5-lipoxygenase inhibitor used to manage asthma.
Uniqueness
Cox-2/15-lox-IN-5 is unique in its dual inhibition of both cyclooxygenase-2 and 15-lipoxygenase enzymes. This dual inhibition provides a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors .
Propriétés
Formule moléculaire |
C25H21N3O3S |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-31-21-14-12-19(13-15-21)26-23(29)17-32-25-27-22(16-18-8-4-2-5-9-18)24(30)28(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,29)/b22-16- |
Clé InChI |
KDHSBBNEBXGUJI-JWGURIENSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)CSC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
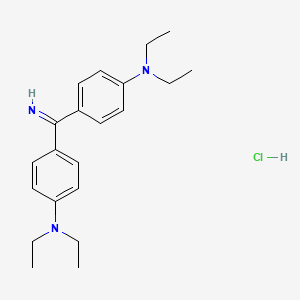

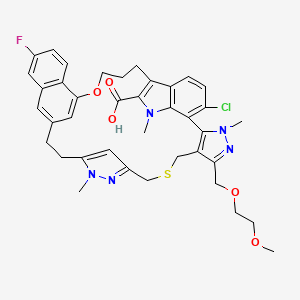

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
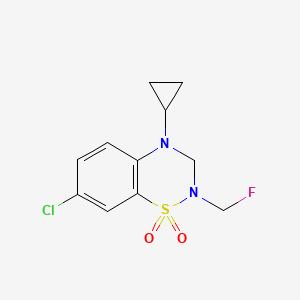
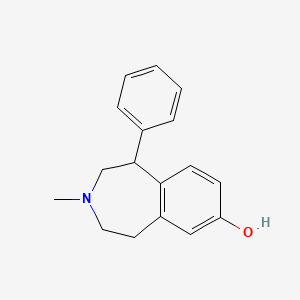


![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
